molecular formula C14H28O B8378136 Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- CAS No. 4631-98-5

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B8378136
CAS No.: 4631-98-5
M. Wt: 212.37 g/mol
InChI Key: FTFGPKGCCXQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- is a useful research compound. Its molecular formula is C14H28O and its molecular weight is 212.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4631-98-5

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H28O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h11-12,15H,6-10H2,1-5H3

InChI Key

FTFGPKGCCXQMJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1CCC(CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-octylphenol (250 g, used as received from Rohm and Haas), methanol (250 ml), acetic acid (2.5 ml) and rhodium on carbon catalyst (5.0 g, 5% rhodium, MCB Chemicals) were added to a 3 L glass lined autoclave. The autoclave was charged to 60 psig H2 and heated at 60° C. until hydrogen uptake was complete (about 10 hrs.). The mixture was cooled to room temperature and the catalyst was removed by filtration in a glove bag under a nitrogen atmosphere (CAUTION: pyrophoric catalyst). The solvent was removed on a rotary evaporator and the residue was dissoved in dichloromethane and extracted with 10% sodium carbonate solution (3×250 ml) to remove phenolic contamination, thus avoiding the formation of a yellow impurity in the subsequent oxidation step. The dichloromethane solution was washed with 25% sulfuric acid (2×100 ml) distilled water (1×250 ml), and dried over anhydrous magnesium sulfate, after which the solvent was evaporated to isolate 4-t-octylcyclohexanol as a low melting off-white solid (182 g, 81%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.